5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
Description
Chemical Structure and Properties
5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (CAS: 549548-27-8) is a polycyclic heteroaromatic compound featuring a fused indolo[3,2-b]carbazole core with hydroxyl groups at positions 4 and 8, a carboxaldehyde group at position 6, and hydrogen atoms at positions 5 and 11 (Figure 1). Its molecular formula is C₁₉H₁₃N₂O₃, with a molecular weight of 316.3 g/mol .
Key Applications This compound is a metabolite of 6-formylindolo[3,2-b]carbazole (FICZ), a high-affinity ligand for the aryl hydrocarbon receptor (AhR). It plays roles in immunomodulation, particularly in promoting regulatory T-cell (Treg) development and mitigating inflammatory conditions like colitis and interstitial lung disease . Its hydroxylation pattern (4,8-dihydroxy) enhances solubility and influences receptor binding kinetics .
Properties
IUPAC Name |
4,8-dihydroxy-5,11-dihydroindolo[3,2-b]carbazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-8-13-17-12-6-9(23)4-5-14(12)20-15(17)7-11-10-2-1-3-16(24)19(10)21-18(11)13/h1-8,20-21,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAFXFAMMPBEFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC3=C(C4=C(C=C23)NC5=C4C=C(C=C5)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461413 | |
| Record name | AGN-PC-0063M5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549548-27-8 | |
| Record name | 5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549548-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-0063M5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Adaptations
The process begins with 3,3'-bis(indolyl)methanes, which undergo 1,3-tautomerization to form indolenine intermediates. Iodine facilitates dehydrogenative coupling, yielding the carbazole framework. For the target compound, modifications are required:
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Substituted Indole Precursors : 4,8-Dihydroxyindole derivatives are synthesized via directed ortho-metalation or Ullmann coupling, introducing hydroxyl groups early in the synthesis.
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Aldehyde Incorporation : A formyl group is introduced at the 6-position by starting with 6-formylindole or via oxidation of a hydroxymethyl intermediate post-cyclization.
Optimized Protocol
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Starting Material : 3,3'-Bis(4,8-dihydroxyindolyl)methane.
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Catalyst : 2 mol% I₂ in refluxing acetonitrile (35 min).
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Yield : 75–80% (unoptimized for hydroxylated derivatives).
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Byproduct Management : Indole elimination products are minimized by controlling iodine stoichiometry and reaction time.
Functional Group Introduction Strategies
Hydroxylation Methods
Hydroxyl groups at positions 4 and 8 are introduced via:
Aldehyde Installation
The 6-carboxaldehyde is incorporated through:
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Vilsmeier-Haack Formylation : Treating the carbazole intermediate with POCl₃ and DMF.
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Oxidative Methods : TEMPO-catalyzed oxidation of a 6-hydroxymethyl precursor using NaOCl (adapted from CN101906068A).
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies for synthesizing this compound:
Critical Challenges and Solutions
Protecting Group Strategies
Hydroxyl groups necessitate protection during cyclization. Acetyl (Ac) and tert-butyldimethylsilyl (TBS) groups are employed, with deprotection achieved via:
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Acetyl : NaOH/MeOH hydrolysis.
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TBS : Tetra-n-butylammonium fluoride (TBAF).
Regioselectivity in Cyclization
Iodine catalysis favors indolo[3,2-b]carbazole formation over other isomers. Computational modeling confirms that electron-donating hydroxyl groups stabilize transition states at the 3,2-b position.
Purification Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
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Recrystallization : DMF/chloroform mixtures yield high-purity crystals.
Chemical Reactions Analysis
5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in many biochemical pathways.
Reduction: Reduction reactions can convert the carboxaldehyde group to a primary alcohol, altering the compound’s reactivity and solubility.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the indolo[3,2-b]carbazole family and features a fused bicyclic structure comprising an indole and a carbazole moiety. Its chemical formula is , characterized by two hydroxyl groups and an aldehyde functional group. The unique structure contributes to its diverse biological activities.
Biological Activities
Research indicates that 5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde exhibits several important biological activities:
- Aryl Hydrocarbon Receptor (AHR) Agonism : This compound acts as an agonist for the AHR, which is involved in xenobiotic metabolism and immune response modulation. Its activation of AHR may have implications for treating conditions such as chronic eczema by enhancing skin barrier function and reducing inflammation .
- Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory agents .
Therapeutic Applications
The therapeutic potential of this compound is being actively researched in several areas:
- Dermatology : Due to its AHR agonist activity and anti-inflammatory properties, this compound shows promise in treating skin conditions like eczema and psoriasis by improving skin barrier functions .
- Cancer Research : The structural similarities with other compounds known for anticancer properties suggest potential applications in oncology. Its ability to influence gene expression may be leveraged for cancer therapies targeting specific signaling pathways .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound better, a comparison with structurally similar compounds is beneficial. Below is a table summarizing notable related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Formylindolo[3,2-b]carbazole | Contains an aldehyde group | AHR agonist; anti-inflammatory |
| 5-Methoxyindolo[3,2-b]carbazole | Methoxy substitution | Potential anticancer properties |
| 5-Hydroxyindolo[3,2-b]carbazole | Hydroxyl substitution | Modulates AHR activity |
| 6-Hydroxymethylindolo[3,2-b]carbazole | Hydroxymethyl group | Antioxidant properties |
Mechanism of Action
The mechanism of action of 5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde involves its interaction with various molecular targets. It can bind to proteins and alter their function, which is crucial in proteomics research. The compound’s hydroxyl groups and carboxaldehyde moiety play significant roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions . These interactions can modulate biochemical pathways, making the compound a valuable tool in studying cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Indolo[3,2-b]carbazole derivatives exhibit structural diversity due to variations in substituent positions (e.g., hydroxyl, aldehyde, alkyl groups). Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Indolo[3,2-b]carbazole Derivatives
*IC₅₀ values vary with assay conditions. For this compound, hydroxylation enhances binding compared to non-hydroxylated derivatives but reduces affinity compared to dicarbaldehyde analogues .
Key Findings
Substituent Position and AhR Binding :
- Hydroxylation at 4,8-positions improves solubility but moderately reduces AhR binding compared to 6,12-dicarbaldehyde , which exhibits the highest affinity (IC₅₀ = 1.2 nM) due to its planar, electron-deficient structure .
- Bulky substituents (e.g., diethyl or dibutyl groups at 5,11-positions) sterically hinder receptor interaction, increasing IC₅₀ values to >150 nM .
Biological Activity: this compound promotes Treg differentiation and suppresses colitis in murine models, outperforming non-hydroxylated FICZ derivatives in anti-inflammatory efficacy . 6,12-Dicarbaldehyde derivatives are potent AhR activators but lack metabolic stability, limiting therapeutic utility .
Material Science Applications: 2,8-Dicyano derivatives exhibit tunable optoelectronic properties (e.g., high electron mobility) for use in organic photovoltaics . 5,11-Dihexyl-6,12-diphenylindolo[3,2-b]carbazole serves as a precursor for functionalized semiconductors due to its regioselective reactivity .
Biological Activity
5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (often referred to as FICZ) is a complex organic compound recognized for its significant biological activities, particularly as an agonist of the aryl hydrocarbon receptor (AHR). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₄H₁₁N₃O₃. It features a fused bicyclic structure comprising an indole and a carbazole moiety, characterized by two hydroxyl groups and an aldehyde functional group. This unique structure is crucial for its interaction with biological receptors and enzymes.
Aryl Hydrocarbon Receptor (AHR) Agonism
FICZ acts as a potent agonist for the AHR, which is involved in various physiological processes including xenobiotic metabolism and immune response modulation. Activation of AHR by FICZ has been shown to influence gene expression related to inflammation and skin barrier function. Specifically, FICZ's binding affinity to AHR is significantly high (Kd = 70 pM), making it more effective than many other known ligands .
Immunomodulatory Effects
Research indicates that FICZ can modulate immune responses by promoting differentiation of T helper cells into either pro-inflammatory or regulatory phenotypes depending on the dosage. High concentrations may stimulate the production of immunosuppressive cytokines while lower doses can enhance protective immune responses .
Biological Activities
- Anti-inflammatory Properties : FICZ has been demonstrated to reduce inflammation in various models. For instance, in murine models of autoimmune hepatitis induced by concanavalin A, FICZ treatment resulted in decreased T-cell infiltration and reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
- Skin Barrier Function : Studies suggest that FICZ enhances skin barrier functions, potentially providing therapeutic benefits for conditions like eczema. Its role in modulating skin-related inflammation further underscores its potential in dermatological applications .
- Antioxidant Activity : The compound exhibits antioxidant properties which may contribute to its protective effects against oxidative stress-related damage in cells.
Comparative Analysis with Related Compounds
To understand the uniqueness of FICZ within its chemical family, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Formylindolo[3,2-b]carbazole | Contains an aldehyde group | AHR agonist; anti-inflammatory |
| 5-Methoxyindolo[3,2-b]carbazole | Methoxy substitution | Potential anticancer properties |
| 5-Hydroxyindolo[3,2-b]carbazole | Hydroxyl substitution | Modulates AHR activity |
| 6-Hydroxymethylindolo[3,2-b]carbazole | Hydroxymethyl group | Antioxidant properties |
Study on Autoimmune Hepatitis
In a significant study published in Frontiers in Toxicology, researchers investigated the effects of FICZ on autoimmune hepatitis models. The results indicated that FICZ administration led to a marked decrease in liver injury markers and inflammatory cell infiltration. This suggests that FICZ may have therapeutic potential in managing autoimmune liver diseases through its immunomodulatory effects .
Skin Inflammation Research
Another study explored the application of FICZ in treating chronic skin inflammation. The findings showed that topical application improved skin barrier integrity and reduced inflammatory markers in affected tissues. This positions FICZ as a promising candidate for developing new treatments for dermatological conditions such as eczema and psoriasis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde, and how do reaction conditions influence yield and purity?
- The compound can be synthesized via Cadogan cyclization using nitro-precursors and triethyl phosphite under microwave irradiation (483 K, 15 min), followed by acid hydrolysis and purification via column chromatography . Alternative methods include hydroiodic acid-catalyzed condensation of indole derivatives with aldehydes, followed by iodine oxidation, which accommodates electron-rich/poor aryl aldehydes . Yield optimization requires precise control of temperature, solvent ratios (e.g., petroleum ether/ethyl acetate), and post-synthetic recrystallization (e.g., dichloromethane/propanol-2) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?
- X-ray crystallography confirms planarity of the indolocarbazole framework (max deviation: 0.028 Å) and dihedral angles between aromatic and methoxy groups (e.g., -88.2°) . 1H/13C-NMR resolves proton environments (e.g., aromatic H integration, methyl/methoxy shifts), while HPLC-MS verifies purity (>95%) and molecular weight (e.g., 408.504 g/mol for analogs) . IR spectroscopy identifies functional groups like hydroxyl (broad ~3200 cm⁻¹) and aldehyde (sharp ~1700 cm⁻¹) .
Q. How is the compound’s preliminary biological activity assessed, and what in vitro assays are recommended for screening?
- Antitumor activity is evaluated via cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7). Antimicrobial activity uses disk diffusion or microdilution against Gram-positive/negative bacteria . For receptor interaction studies (e.g., aryl hydrocarbon receptor binding), luciferase reporter assays quantify ligand-induced transcriptional activation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) arising from tautomerism or dynamic equilibrium be resolved?
- Variable-temperature NMR (VT-NMR) detects tautomeric shifts by observing signal splitting at low temperatures. DFT calculations model electronic environments to predict stable conformers, while synchrotron X-ray diffraction resolves ambiguities in bond lengths (e.g., C–N: 1.378–1.392 Å in planar systems) .
Q. What strategies optimize the regioselective formylation or hydroxylation of the indolocarbazole core for derivatization?
- Directed ortho-metalation (DoM) using strong bases (e.g., LDA) enables regioselective formylation at C2/C8 positions. Oxidative dehydrogenation with DDQ or I₂ introduces hydroxyl groups, while Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) attaches heteroaryl groups . Post-functionalization via aldoxime dehydration (acetic anhydride) or thiazole cyclization (2-aminothiophenol/DMSO) expands structural diversity .
Q. What computational methods predict the compound’s electronic properties for material science applications (e.g., MOFs, OLEDs)?
- Density Functional Theory (DFT) calculates HOMO/LUMO gaps (e.g., ~3.2 eV for indolocarbazoles) and charge-transfer efficiency. Molecular docking simulates interactions with MOF nodes (e.g., Zn²⁺ clusters) to design porous materials . TD-DFT models UV-vis absorption spectra to correlate π-conjugation length with optoelectronic performance .
Q. How do solvent polarity and pH affect the compound’s stability and aggregation behavior in biological assays?
- Dynamic light scattering (DLS) monitors aggregation in aqueous buffers (pH 4–10). Circular dichroism (CD) detects conformational changes under varying ionic strengths. Stability is enhanced via lyophilization with cryoprotectants (e.g., trehalose) or formulation in DMSO/PBS mixtures (≤0.1% v/v) .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic protocols, and how can scalability be improved without compromising purity?
- Challenges include low yields (<50%) in multi-step syntheses and purification bottlenecks. Flow chemistry reduces reaction times and improves reproducibility, while microwave-assisted synthesis enhances cyclization efficiency . Green solvents (e.g., cyclopentyl methyl ether) minimize environmental impact .
Q. How can researchers reconcile discrepancies between in vitro bioactivity and in vivo efficacy for this compound?
- Pharmacokinetic studies (e.g., HPLC-MS plasma profiling) assess bioavailability and metabolite formation. Structure-activity relationship (SAR) models identify metabolically labile groups (e.g., aldehyde) for stabilization via prodrug design (e.g., methyl ester prodrugs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
